molecular formula C12H8BClO3 B13918058 B-(6-Chloro-1-dibenzofuranyl)boronic acid

B-(6-Chloro-1-dibenzofuranyl)boronic acid

Cat. No.: B13918058
M. Wt: 246.45 g/mol
InChI Key: VMMKRPAIEUHFDN-UHFFFAOYSA-N
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Description

B-(6-Chloro-1-dibenzofuranyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of chemistry and materials science. This compound is characterized by the presence of a boronic acid group attached to a dibenzofuran ring system, which is further substituted with a chlorine atom at the 6-position. The molecular formula of this compound is C12H8BClO3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Chloro-1-dibenzofuranyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Aryl halide: 6-Chlorodibenzofuran

    Organoboron compound: Boronic acid derivative

    Catalyst: Palladium(II) acetate or similar palladium complexes

    Base: Potassium carbonate or similar bases

    Solvent: Tetrahydrofuran (THF) or similar solvents

    Temperature: Typically around 80-100°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: B-(6-Chloro-1-dibenzofuranyl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura coupling: Forms carbon–carbon bonds with aryl halides.

    Oxidation: Converts the boronic acid group to a hydroxyl group.

    Reduction: Reduces the boronic acid group to a borane derivative.

    Substitution: Substitutes the chlorine atom with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or similar oxidizing agents.

    Reduction: Sodium borohydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Suzuki–Miyaura coupling: Biaryl compounds.

    Oxidation: Hydroxylated dibenzofuran derivatives.

    Reduction: Borane derivatives.

    Substitution: Functionalized dibenzofuran derivatives.

Mechanism of Action

The mechanism of action of B-(6-Chloro-1-dibenzofuranyl)boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The key steps in this mechanism include:

Comparison with Similar Compounds

Uniqueness: B-(6-Chloro-1-dibenzofuranyl)boronic acid is unique due to the specific positioning of the chlorine atom at the 6-position, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can lead to different electronic and steric effects compared to other similar compounds, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C12H8BClO3

Molecular Weight

246.45 g/mol

IUPAC Name

(6-chlorodibenzofuran-1-yl)boronic acid

InChI

InChI=1S/C12H8BClO3/c14-9-5-1-3-7-11-8(13(15)16)4-2-6-10(11)17-12(7)9/h1-6,15-16H

InChI Key

VMMKRPAIEUHFDN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=C(C(=CC=C3)Cl)OC2=CC=C1)(O)O

Origin of Product

United States

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